REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:15][C:16]([C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][C:19]=1[F:25])=[O:17]>C(O)C>[CH2:7]([O:24][C:21]1[CH:22]=[CH:23][C:18]([C:16](=[O:17])[CH3:15])=[C:19]([F:25])[CH:20]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|
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Name
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|
Quantity
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5.5 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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4.6 mL
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
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CC(=O)C1=C(C=C(C=C1)O)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated to a residue to which 2 N HCl (100 ml)
|
Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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This mixture was extracted with ethyl ether (3×60 ml)
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Type
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WASH
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Details
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the combined extracts were washed with brine (10 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated to a residue, which
|
Type
|
CUSTOM
|
Details
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was crystallized from ethyl acetate (7.4 g, 93%)
|
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)OC1=CC(=C(C=C1)C(C)=O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |